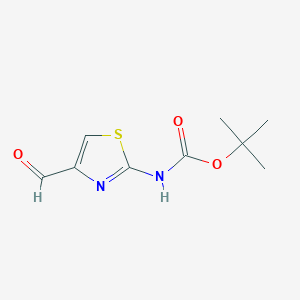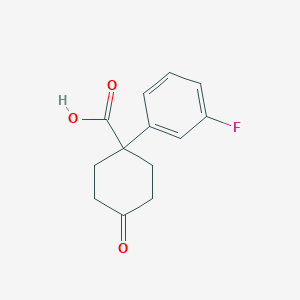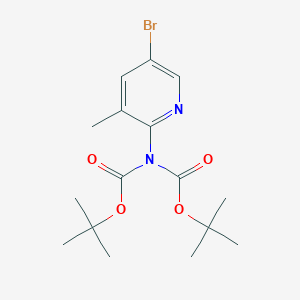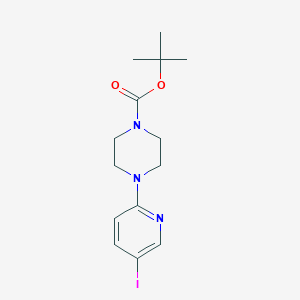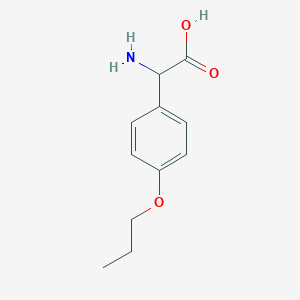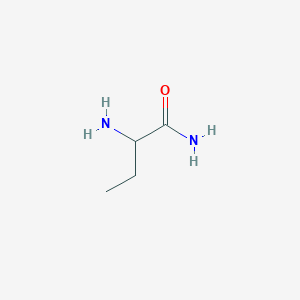
2-Aminobutanamide
Übersicht
Beschreibung
2-Aminobutanamide is a chemical compound with the molecular formula C4H10N2O . It is also known as (S)-2-Aminobutyramide .
Synthesis Analysis
The synthesis of (S)-2-aminobutanamide can be achieved using 2-aminobutyric acid as a raw material. The process involves splitting the 2-aminobutyric acid with a chiral reagent to obtain an intermediate (S)-2-aminobutanamide. The amidation is then conducted on the basis of the intermediate to obtain the final product .Molecular Structure Analysis
The molecular structure of 2-Aminobutanamide consists of 4 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 102.135 Da .Physical And Chemical Properties Analysis
2-Aminobutanamide has a density of 1.0±0.1 g/cm^3, a boiling point of 245.7±23.0 °C at 760 mmHg, and a molar refractivity of 27.6±0.3 cm^3 . It also has a polar surface area of 69 Å^2 and a molar volume of 99.4±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 2-Aminobutanamide Applications
2-Aminobutanamide is a versatile chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.
Pharmaceutical Synthesis
2-Aminobutanamide: serves as a key intermediate in the synthesis of Levetiracetam , an important pharmaceutical drug used to treat epilepsy . Its enantiomerically pure form is crucial for the production of the active pharmaceutical ingredient (API).
Chiral Resolution Studies
The compound is used in chiral resolution studies to understand the separation of enantiomers. This is essential for the development of drugs with specific optical activity, which can have different therapeutic effects .
Analytical Chemistry
In analytical chemistry, 2-Aminobutanamide is utilized in the development of HPLC methods for the determination of enantiomeric excess, which is important for quality control in pharmaceutical manufacturing .
Safety and Hazards
2-Aminobutanamide is classified as having acute toxicity when ingested, and it can cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
This compound is primarily used as a reagent in organic synthesis
Mode of Action
As a chemical reagent, it is used in the synthesis of other compounds . The specific interactions with biological targets, if any, are yet to be determined.
Biochemical Pathways
As a reagent, it is involved in various chemical reactions, but its role in biological pathways is unclear .
Result of Action
As a reagent, it is primarily used in the synthesis of other compounds . Its direct effects on cellular processes, if any, are yet to be determined.
Action Environment
As a laboratory reagent, it is typically handled and stored under controlled conditions
Eigenschaften
IUPAC Name |
2-aminobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNJFUDLLWOVKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347473 | |
| Record name | DL-2-Aminobutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobutanamide | |
CAS RN |
53726-14-0, 7324-11-0 | |
| Record name | DL-2-Aminobutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Amino-butylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2-Aminobutanamide in pharmaceutical research?
A1: 2-Aminobutanamide serves as a crucial chiral building block in the synthesis of Levetiracetam, an anti-epileptic drug. [, , , ]
Q2: Are there different methods for synthesizing 2-Aminobutanamide?
A2: Yes, several synthesis routes exist. One common approach involves using (S)-2-aminobutanamide hydrochloride as the starting material, reacting it with either ethyl 4-bromobutyrate or 4-chlorobutyryl chloride to achieve Levetiracetam. [] Another method utilizes L-threonine as the starting material, converting it to L-2-aminobutyric acid through biotransformation, followed by esterification and ammonolysis to yield the target compound. []
Q3: Why is the chirality of 2-Aminobutanamide important in the context of Levetiracetam synthesis?
A3: Levetiracetam is a chiral molecule, meaning it exists in two forms that are mirror images of each other (enantiomers). Only one of these enantiomers, the (S)-enantiomer, exhibits the desired anti-epileptic activity. Therefore, using (S)-2-aminobutanamide as a chiral building block ensures the synthesis of the correct enantiomer of Levetiracetam. [, , ]
Q4: How is the enantiomeric purity of 2-Aminobutanamide determined?
A4: A validated reverse-phase chiral HPLC method employing a CROWNPAK CR (+) column has been developed for this purpose. It accurately quantifies the (R)-2-aminobutanamide isomer content in (S)-2-aminobutanamide. []
Q5: Can you elaborate on the biocatalytic production of (S)-2-aminobutanamide?
A5: Researchers have explored using a novel d-aminopeptidase enzyme from Brucella sp. for the biocatalytic production of (S)-2-aminobutanamide. This enzymatic approach holds potential advantages in terms of enantioselectivity and environmental friendliness. [] Another method uses 2-amino-nitrile as a starting material to produce (S)-2-aminobutanamide through a one-step enzymatic reaction in a buffer solution. []
Q6: What are the advantages of the biotransformation method for preparing S-(+)-2-aminobutanamide hydrochloride?
A6: This method combines biotransformation with chemical synthesis, leveraging the high optical selectivity of biotransformation to produce L-2-aminobutyric acid. [] It offers advantages such as mild reaction conditions, low raw material cost, no need for organic solvents, high isomer purity, high conversion rate, and high yield, making it suitable for industrial production. []
Q7: Are there any challenges associated with synthesizing 2-Aminobutanamide?
A7: One challenge is the potential formation of diacetylation impurities during synthesis, which can be difficult to remove and prolong reaction times. [] Utilizing PEG-400 as a phase transfer catalyst has proven beneficial in minimizing this impurity. []
Q8: How is the mother liquor generated during the synthesis of (S)-(+)-2-aminobutanamide hydrochloride managed?
A8: The mother liquor, a byproduct of the synthesis, can undergo racemization to convert it back to a mixture of enantiomers. This racemic mixture can then be reused in the synthesis process, minimizing waste and environmental impact. [, ]
Q9: Are there alternative, safer methods to produce 2-aminobutanamide without using sodium cyanide?
A10: Yes, researchers have developed a method using 2-chlorobutyric acid as the starting material. It involves reacting 2-chlorobutyric acid with thionyl chloride in the presence of a catalyst like phosphorus trichloride to produce 2-chlorobutyryl chloride. [, ] Subsequent reaction with ammonia in an alcohol solvent yields 2-aminobutanamide. [, ] This method boasts a high yield, simple process, low cost, and environmental friendliness. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



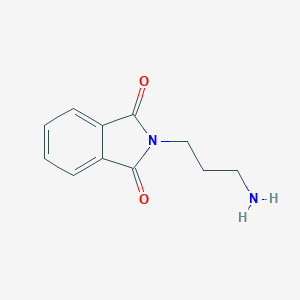



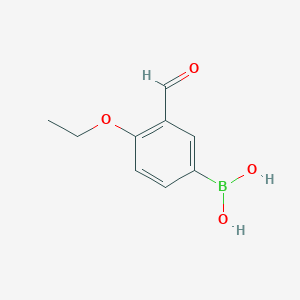
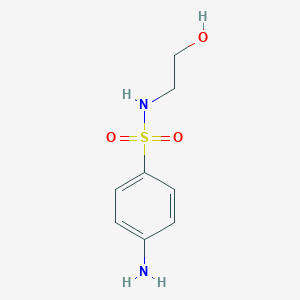
![6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112674.png)
